
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide
Vue d'ensemble
Description
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide, also known as BCPA, is a synthetic compound with a variety of uses in scientific research. It is a derivative of phenoxyacetic acid, a type of organic acid found in many plants and animals. BCPA is used in a variety of biochemical, physiological, and synthetic applications due to its unique properties.
Applications De Recherche Scientifique
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide has a variety of uses in scientific research due to its unique properties. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the study of enzyme-substrate interactions, as it can be used to inhibit the activity of certain enzymes. In addition, this compound is used in the study of biochemistry, as it can be used to alter the structure and function of proteins.
Mécanisme D'action
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide is an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. It binds to the active site of the enzyme, blocking access to the substrate and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can be used to study the effects of certain drugs or to study the biochemical pathways of a particular cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases, phosphatases, and kinases. It has also been shown to alter the structure and function of proteins, leading to changes in the biochemical pathways of a cell. In addition, this compound has been shown to affect the expression of certain genes, leading to changes in the cell’s physiology.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction is complete within 1-2 hours. In addition, it is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is toxic, and care should be taken when handling it in the laboratory.
Orientations Futures
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide has a variety of potential future applications in scientific research. It could be used to study the effects of certain drugs on enzyme activity and biochemical pathways. In addition, it could be used to study the effects of certain environmental pollutants on biochemical pathways. Finally, this compound could be used to study the effects of genetic mutations on biochemical pathways and gene expression.
Propriétés
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-9-4-7(11)3-8(12)5-9/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKLVXOIJCLULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



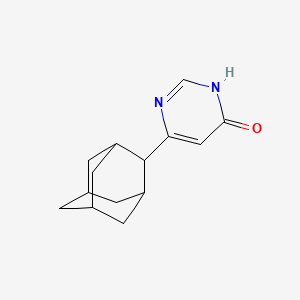
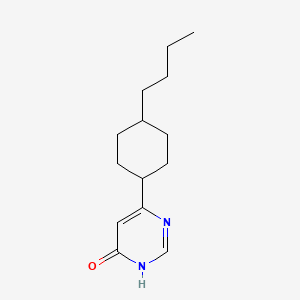
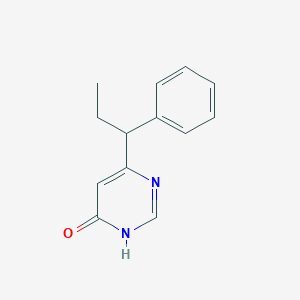
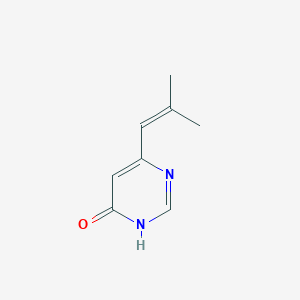

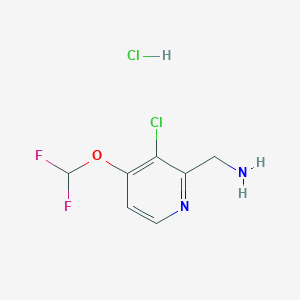
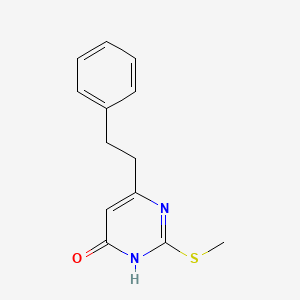
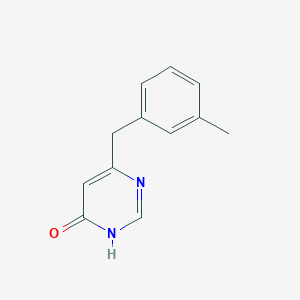
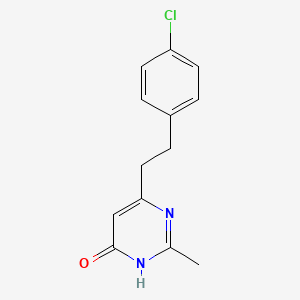



![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)
